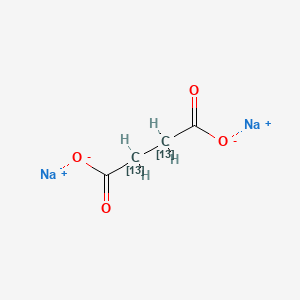

Disodium succinate-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H4Na2O4 |

|---|---|

Molecular Weight |

164.04 g/mol |

IUPAC Name |

disodium;(2,3-13C2)butanedioate |

InChI |

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2/i1+1,2+1;; |

InChI Key |

ZDQYSKICYIVCPN-BQTCFENJSA-L |

Isomeric SMILES |

[13CH2]([13CH2]C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Principle of Stable Isotope Tracing Using 13C Labeled Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes, including inflammation, cancer, and ischemia-reperfusion injury.[1] Traditionally viewed as a metabolic substrate, recent discoveries have highlighted its role in modulating cellular function through both intracellular and extracellular mechanisms. Stable isotope tracing using 13C-labeled succinate is a powerful technique to elucidate the metabolic fate and signaling functions of succinate in complex biological systems. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with 13C-succinate tracing.

Core Principles of 13C-Succinate Tracing

The fundamental principle of stable isotope tracing lies in the introduction of a metabolite labeled with a heavy, non-radioactive isotope, such as Carbon-13 (13C), into a biological system. The 13C-labeled succinate is chemically identical to its unlabeled (12C) counterpart and is therefore processed through the same enzymatic reactions and transport mechanisms.[2] By tracking the incorporation of 13C atoms into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can map the metabolic pathways and quantify the flux through them.

When [U-13C4]-succinate (succinate with all four carbons labeled) is introduced, the 13C label can be traced as it is converted to other TCA cycle intermediates like fumarate, malate, and oxaloacetate. The labeling patterns in these and other connected metabolites provide insights into:

-

TCA Cycle Dynamics: The forward and reverse activities of the TCA cycle can be assessed by analyzing the isotopologue distribution in cycle intermediates.

-

Anaplerosis and Cataplerosis: The contribution of succinate to the replenishment (anaplerosis) or withdrawal (cataplerosis) of TCA cycle intermediates can be determined.

-

Inter-organ and Inter-cellular Metabolism: The exchange of succinate between different tissues and cell types can be tracked in in-vivo studies.

-

Signaling Pathway Activation: The contribution of exogenous succinate to the intracellular pool that influences signaling events like HIF-1α stabilization can be inferred.

Key Signaling Pathways Involving Succinate

Succinate exerts its signaling functions through two primary mechanisms: intracellularly by inhibiting α-ketoglutarate-dependent dioxygenases, and extracellularly by activating its cognate receptor, SUCNR1.

Intracellular Signaling: HIF-1α Stabilization

Under conditions such as hypoxia or inflammation, accumulated intracellular succinate can inhibit prolyl hydroxylases (PHDs).[1] PHDs are responsible for hydroxylating the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation. Inhibition of PHDs by succinate leads to the stabilization of HIF-1α, which then translocates to the nucleus and promotes the transcription of genes involved in inflammation, angiogenesis, and metabolic reprogramming.[1][3]

Extracellular Signaling: SUCNR1 Activation

Succinate can be transported out of the cell and act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91). This receptor is expressed on various cell types, including immune cells, platelets, and cells in the liver and kidney. Activation of SUCNR1 can trigger diverse downstream signaling cascades, often involving Gq proteins, leading to increases in intracellular calcium and the activation of signaling pathways like ERK1/2 and PI3K, which can modulate inflammation, blood pressure, and glucose homeostasis.[4]

Experimental Protocol for 13C-Succinate Tracing

This section outlines a general experimental protocol for performing 13C-succinate tracing in cultured cells. The specific parameters may need to be optimized for different cell types and experimental questions.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Medium Preparation: Prepare culture medium containing [U-13C4]-succinate. The final concentration of labeled succinate should be determined based on preliminary experiments to ensure adequate labeling without causing toxicity. A common starting point is to replace the unlabeled succinate in the medium or to add a defined concentration (e.g., 1-5 mM).

-

Labeling Incubation: Replace the standard culture medium with the 13C-succinate-containing medium. The incubation time will vary depending on the metabolic rates of the cells and the pathways of interest. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady state.

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is typically done by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold extraction solvent (e.g., 80% methanol).

-

Cell Lysis and Extraction: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation and metabolite extraction.

-

Sample Clarification: Centrifuge the samples at high speed to pellet cell debris and proteins. Collect the supernatant containing the polar metabolites.

Sample Analysis by Mass Spectrometry

-

Instrumentation: Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).

-

Chromatography: Separate the metabolites using a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of different isotopologues of the metabolites of interest.

-

Data Acquisition: Acquire data for both unlabeled and 13C-labeled standards to confirm retention times and fragmentation patterns.

Data Analysis and Interpretation

-

Peak Integration and Isotopologue Distribution: Integrate the peak areas for each isotopologue of the detected metabolites.

-

Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of 13C and other heavy isotopes.

-

Metabolic Flux Analysis (MFA): For quantitative flux analysis, use the corrected isotopologue distribution data as input for MFA software. This involves fitting the data to a metabolic network model to estimate the intracellular fluxes.

Quantitative Data Presentation

The primary quantitative data from a 13C-succinate tracing experiment is the mass isotopologue distribution (MID) of key metabolites. The MID represents the fraction of each metabolite pool that contains a certain number of 13C atoms. Below is an illustrative table of expected MIDs for TCA cycle intermediates after labeling with [U-13C4]-succinate. The actual values will depend on the cell type, experimental conditions, and the time of labeling.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Succinate | 0.10 | 0.00 | 0.00 | 0.00 | 0.90 |

| Fumarate | 0.25 | 0.00 | 0.00 | 0.00 | 0.75 |

| Malate | 0.30 | 0.00 | 0.00 | 0.00 | 0.70 |

| Aspartate | 0.40 | 0.00 | 0.00 | 0.00 | 0.60 |

| Citrate | 0.60 | 0.00 | 0.25 | 0.00 | 0.15 |

| α-Ketoglutarate | 0.55 | 0.00 | 0.30 | 0.00 | 0.15 |

-

M+0 represents the unlabeled fraction of the metabolite.

-

M+n represents the fraction of the metabolite with 'n' 13C atoms.

-

In this example, the high M+4 enrichment in succinate, fumarate, and malate indicates direct conversion from the labeled tracer.

-

The appearance of M+2 and M+4 in citrate and α-ketoglutarate reflects the progression of the labeled carbons through the TCA cycle.

Conclusion

Stable isotope tracing with 13C-labeled succinate is a versatile and powerful tool for dissecting the complex roles of succinate in metabolism and cell signaling. By providing detailed information on the metabolic fate of succinate and its contribution to various cellular processes, this technique can offer valuable insights for researchers in basic science and drug development. The methodologies and principles outlined in this guide provide a foundation for designing, executing, and interpreting 13C-succinate tracing experiments to advance our understanding of succinate's role in health and disease.

References

The Emergence of Succinate: From Metabolic Intermediate to Master Regulator

An In-depth Technical Guide on the Core Roles of Succinate

Abstract

Succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, has long been recognized for its fundamental role in mitochondrial energy production.[1] However, a paradigm shift in cellular biology has unveiled its multifaceted nature, extending far beyond bioenergetics.[[“]] Under conditions of metabolic stress, such as hypoxia and inflammation, succinate accumulates and functions as a potent signaling molecule, both intracellularly and extracellularly.[3][4] This accumulation leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α), drives the generation of reactive oxygen species (ROS), and triggers post-translational modifications through succinylation.[5][6] Furthermore, extracellular succinate activates its cognate receptor, SUCNR1 (also known as GPR91), to modulate immune responses and other physiological processes.[3][7] Aberrant succinate signaling is now implicated in a range of pathologies, including inflammatory diseases, ischemia-reperfusion injury, and cancer, making it a critical area of investigation for researchers and a promising target for therapeutic development.[8] This guide provides a comprehensive overview of the canonical and non-canonical roles of succinate, details key experimental methodologies, and explores its therapeutic potential.

Succinate Metabolism: At the Heart of the TCA Cycle and Beyond

Under normal physiological conditions, succinate is synthesized in the mitochondrial matrix from succinyl-CoA by the enzyme succinyl-CoA synthetase, a step that also generates GTP or ATP through substrate-level phosphorylation.[8] It is then oxidized to fumarate by succinate dehydrogenase (SDH), which is unique as it is a component of both the TCA cycle and the electron transport chain (Complex II).[8]

However, under specific conditions, mitochondrial succinate can accumulate via several alternative pathways:

-

Glutamine-dependent anaplerosis: In rapidly proliferating or inflammatory cells, glutamine can be converted to α-ketoglutarate, replenishing the TCA cycle and leading to succinate production.[8][9]

-

GABA shunt: This pathway converts α-ketoglutarate to succinate via glutamate and γ-aminobutyric acid (GABA), bypassing two steps of the TCA cycle.[6]

-

Purine nucleotide cycle and malate/aspartate shuttle: These pathways can increase mitochondrial fumarate, which can then be converted to succinate through the reverse activity of SDH under hypoxic or ischemic conditions.[4][6]

Once accumulated in the mitochondria, succinate can be transported to the cytosol via dicarboxylate carriers (DICs) and voltage-dependent anion channels (VDACs).[4] From the cytosol, it can be released into the extracellular space by monocarboxylate transporters (MCTs) and organic anion transporters (OATs).[4]

Intracellular Signaling Roles of Succinate

Accumulated cytosolic succinate is a critical signaling hub, influencing gene expression, protein function, and cellular redox status.

HIF-1α Stabilization and Pseudohypoxia

One of the most significant functions of succinate as a signaling molecule is its ability to stabilize Hypoxia-Inducible Factor-1α (HIF-1α).[1] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), marking it for proteasomal degradation. Succinate competitively inhibits PHDs, leading to the stabilization of HIF-1α even in the presence of oxygen—a state known as pseudohypoxia.[6][7] Stabilized HIF-1α then translocates to the nucleus, where it promotes the transcription of genes involved in glycolysis, angiogenesis, and inflammation, such as IL-1β.[7][8]

Post-Translational Modification: Succinylation

Succinate can be converted to succinyl-CoA, which serves as a donor for lysine succinylation, a post-translational modification (PTM) that adds a succinyl group to lysine residues on proteins.[6] This process can alter protein function and has been shown to regulate metabolic enzymes. The removal of this modification is catalyzed by desuccinylases, such as the sirtuin SIRT5.[8] This dynamic process represents a direct link between metabolic state and the regulation of protein activity.

Redox Signaling

During ischemia, succinate accumulation is a primary driver of mitochondrial reactive oxygen species (ROS) production upon reperfusion.[3] The rapid oxidation of accumulated succinate by SDH can lead to reverse electron transport (RET) at Complex I, a major source of superoxide production.[3][4] This burst of ROS contributes significantly to ischemia-reperfusion injury.[8]

Extracellular Signaling via SUCNR1

Succinate released into the extracellular space acts as a hormone-like signaling molecule by activating the G-protein coupled receptor SUCNR1 (GPR91).[[“]][8] SUCNR1 is expressed on a variety of cells, including immune cells, platelets, hepatocytes, and neurons.[7][8]

SUCNR1 activation triggers distinct downstream signaling cascades depending on the coupled G protein:

-

Gq/11 Pathway: Leads to the activation of phospholipase C (PLC), resulting in calcium mobilization and the activation of protein kinase C (PKC) and MAP kinase cascades like ERK1/2.[5][7]

-

Gi/o Pathway: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7]

This signaling axis is particularly important in inflammation. For instance, succinate stimulates dendritic cells (DCs) to mature and activate T cells, and it enhances the production of pro-inflammatory cytokines like IL-1β by macrophages.[3][8]

Quantitative Data Summary

Quantitative analysis is crucial for understanding the dynamics of succinate metabolism and signaling. The following tables summarize key data points.

Table 1: Succinate Dehydrogenase (SDH) Kinetic Parameters

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Michaelis Constant (Km) | 0.58 mM | 38°C | |

| Michaelis Constant (Km) | 1.9 mM | 0°C |

| Optimal pH | 7.8 | Phosphate Buffer | |

Table 2: Succinate Concentrations in Pathological States

| Condition | Tissue/Fluid | Observation | Implication | Source |

|---|---|---|---|---|

| Rheumatoid Arthritis | Synovial Fluid | Significantly elevated | Pro-inflammatory signaling via SUCNR1 | [3] |

| Coronary Heart Disease | Serum | Notably higher levels | Correlation with IL-1β, exacerbates inflammation | [3][10] |

| Crohn's Disease | Serum, Intestine | Elevated levels | Role in intestinal inflammation | [7] |

| Hemorrhagic Shock | Plasma, Lung | Accumulated | Driven by glutaminolysis | [7] |

| Periodontitis | Gingival Crevicular Fluid | Elevated levels | SUCNR1-mediated inflammation and bone resorption |[6] |

Experimental Protocols

Investigating the role of succinate requires robust methodologies. Below are outlines for key experimental procedures.

Quantification of Succinate Dehydrogenase (SDH) Activity

SDH activity is commonly measured using colorimetric assays that rely on artificial electron acceptors.

Protocol: Potassium Ferricyanide Reduction Assay

-

Principle: SDH reduces potassium ferricyanide [K3Fe(CN)6] (yellow) to potassium ferrocyanide [K4Fe(CN)6] (colorless). The resulting ferrocyanide reacts with ferric ions (Fe3+) to form Prussian blue, which can be quantified spectrophotometrically.

-

Sample Preparation: Isolate mitochondria from tissue homogenates or use permeabilized cells. Protein concentration should be determined using a standard method (e.g., Bradford assay).

-

Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.8) containing sodium succinate as the substrate and potassium ferricyanide as the electron acceptor.

-

Assay Procedure: a. Add the mitochondrial preparation to the pre-warmed reaction mixture to initiate the reaction. b. Incubate at a controlled temperature (e.g., 37°C) for a defined period. c. Stop the reaction by adding a stop solution (e.g., trichloroacetic acid). d. Add a solution containing Fe3+ to develop the Prussian blue color.

-

Measurement: Measure the absorbance of the Prussian blue complex at approximately 700 nm. The activity is proportional to the change in absorbance over time per mg of protein.

Alternative Methods:

-

PMS/DCPIP Assay: Succinate reduces phenazine methosulfate (PMS), which in turn reduces 2,6-dichlorophenolindophenol (DCPIP), causing a decrease in absorbance at 600 nm.[11]

-

Succinate-Cytochrome c Reductase: Measures the combined activity of Complex II and Complex III by following the reduction of cytochrome c at 550 nm. This requires that Complex III activity is not rate-limiting.[11]

-

Oxygen Consumption: Measures succinate-dependent oxygen consumption in isolated mitochondria or permeabilized cells using a high-resolution respirometer. This reflects the activity of the entire respiratory chain downstream of succinate.[11]

Therapeutic Implications and Future Directions

The central role of succinate in linking metabolism to inflammatory and pathological signaling makes it an attractive therapeutic target.

-

Inhibiting Succinate Accumulation: Strategies to prevent the ischemic accumulation of succinate, for example by using malonate derivatives, have shown promise in reducing ischemia-reperfusion injury.[8]

-

Targeting SDH: Modulating SDH activity could be a viable strategy in diseases characterized by aberrant succinate levels. However, given its dual role in metabolism and the electron transport chain, this requires highly specific approaches.

-

SUCNR1 Modulation: The development of specific agonists or antagonists for SUCNR1 could offer a way to fine-tune immune responses in inflammatory diseases or cancer.[7]

Future research must focus on elucidating the tissue-specific roles of succinate signaling and developing targeted therapies that can modulate these pathways without disrupting fundamental cellular energy metabolism. A deeper understanding of the regulation of succinate transporters and the dynamics of protein succinylation will open new avenues for intervention in a wide range of human diseases.

References

- 1. Succinate: a metabolic signal in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 7. mdpi.com [mdpi.com]

- 8. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple faces of succinate beyond metabolism in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Succinate: A Novel Mediator to Promote Atherosclerotic Lesion Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Disodium Succinate-13C2 for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of disodium succinate-13C2, a stable isotope-labeled compound crucial for metabolic research. This document details its molecular properties, a comprehensive experimental protocol for its application in stable isotope tracing studies, and visual representations of the associated metabolic pathway and experimental workflow.

Core Compound Details

This compound is the disodium salt of succinic acid, where two of the carbon atoms are the heavy isotope ¹³C. This labeling allows for the precise tracing of succinate's metabolic fate within cellular systems.

| Property | Value |

| Chemical Formula | C₄H₄Na₂O₄ |

| Molecular Weight | 164.04 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

Experimental Protocol: Tracing Succinate Metabolism using this compound and LC-MS

This protocol outlines a general procedure for utilizing this compound to trace its incorporation into the tricarboxylic acid (TCA) cycle in mammalian cell culture, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture in standard DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Preparation of Labeling Medium: Prepare DMEM deficient in succinate. Supplement this medium with this compound to a final concentration of 1 mM. The precise concentration may need optimization depending on the cell line and experimental goals.

-

Isotope Labeling: When cells reach the desired confluency (typically 70-80%), aspirate the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the prepared ¹³C-labeling medium.

-

Incubation: Incubate the cells in the labeling medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of ¹³C into downstream metabolites. The optimal incubation time will vary based on the metabolic rate of the cell line.

Metabolite Extraction

-

Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.

-

Extraction: Add 1 mL of ice-cold 80% methanol (v/v in water) to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

LC-MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for your LC-MS method, such as 50% acetonitrile in water.

-

Chromatographic Separation: Inject the reconstituted samples onto a liquid chromatography system. For polar metabolites like those in the TCA cycle, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar compounds.

-

-

Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.

-

Scan Range: Set the mass spectrometer to scan a mass range that includes the expected masses of the unlabeled (M+0) and labeled (M+2, M+4, etc.) TCA cycle intermediates.

-

Data Analysis: Process the raw data using specialized software to identify and quantify the different isotopologues of succinate and downstream metabolites like fumarate, malate, and citrate. The relative abundance of these isotopologues will reveal the extent of ¹³C incorporation from this compound.

-

Data Presentation

The quantitative data from the LC-MS analysis can be summarized in a table to clearly present the isotopic enrichment in key TCA cycle metabolites over time.

| Metabolite | Isotopologue | 0 hours | 1 hour | 4 hours | 8 hours | 24 hours |

| Succinate | M+0 | ~100% | ||||

| M+2 | 0% | |||||

| Fumarate | M+0 | ~100% | ||||

| M+2 | 0% | |||||

| Malate | M+0 | ~100% | ||||

| M+2 | 0% | |||||

| Citrate | M+0 | ~100% | ||||

| M+2 | 0% | |||||

| M+4 | 0% |

Note: The table above is a template. The actual percentages will be determined by the experimental data.

Visualizations

Metabolic Pathway of ¹³C-Succinate

The following diagram illustrates the entry of ¹³C₂-labeled succinate into the Tricarboxylic Acid (TCA) cycle and the subsequent labeling of downstream metabolites.

Disodium Succinate-13C2: A Technical Guide to Safe Handling and Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and application of Disodium succinate-13C2, a stable isotope-labeled compound crucial for metabolic research. Its use as a tracer allows for the precise tracking of succinate through various metabolic and signaling pathways, offering valuable insights into cellular bioenergetics and disease pathogenesis.

Safety and Handling

While this compound is a stable, non-radioactive isotopologue, it should be handled with the same precautions as its unlabeled counterpart, Disodium succinate. The primary hazards are related to physical contact and inhalation of dust particles.

1.1. Hazard Identification and Classification

Disodium succinate is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[1][2] The toxicological properties have not been fully investigated, and it is recommended to handle the compound with care.[2][3]

1.2. Precautionary Measures and Personal Protective Equipment (PPE)

To ensure safe handling, the following precautions should be taken:

-

Engineering Controls: Work in a well-ventilated area. Use of a fume hood is recommended, especially when handling the powdered form, to minimize dust formation.[3][4]

-

Personal Protective Equipment:

1.3. First Aid Measures

In case of exposure, follow these first-aid procedures:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]

-

After Skin Contact: Wash the affected area immediately with plenty of soap and water.[1][3]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1]

-

After Ingestion: Rinse mouth with water. Do not induce vomiting.[3][4]

1.4. Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[1]

1.5. Physical and Chemical Properties

| Property | Value |

| Molecular Formula | ¹³C₂C₂H₄Na₂O₄ |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

Note: The molecular weight will differ slightly from unlabeled disodium succinate due to the presence of the ¹³C isotopes.

Metabolic and Signaling Pathways

Succinate is a key intermediate in the Tricarboxylic Acid (TCA) cycle and has emerged as an important signaling molecule, particularly in the context of inflammation.[6][7][8]

2.1. Role in the TCA Cycle

Within the mitochondria, succinate is formed from succinyl-CoA and is subsequently oxidized to fumarate by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[6][7][[“]] This reaction is a critical step in cellular respiration and ATP production.

2.2. Succinate as a Signaling Molecule

Under certain conditions, such as hypoxia or inflammation, succinate can accumulate in the cytoplasm and extracellular space.[6][7][8]

-

Intracellular Signaling: Elevated cytoplasmic succinate can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[6][7] HIF-1α is a transcription factor that upregulates genes involved in inflammatory responses.

-

Extracellular Signaling: Extracellular succinate can act as a ligand for the G protein-coupled receptor SUCNR1 (also known as GPR91).[6][8][10] Activation of SUCNR1 on immune cells can modulate their activity, contributing to inflammatory processes.[6][7]

Diagram of Succinate Signaling Pathways

Caption: Intracellular and extracellular signaling pathways of succinate.

Experimental Protocols

This compound is a valuable tool for metabolic flux analysis (MFA) to quantify the contribution of succinate to various metabolic pathways. Below is a generalized protocol for a cell culture-based experiment using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

3.1. Cell Culture and Labeling

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate.

-

Media Exchange: Once cells reach the desired confluency, replace the standard medium with a medium containing a known concentration of this compound. The exact concentration and labeling duration will depend on the specific experimental goals.

-

Incubation: Incubate the cells under standard culture conditions for the predetermined labeling period.

3.2. Metabolite Extraction

-

Quenching: Aspirate the labeling medium and wash the cells rapidly with ice-cold saline to halt metabolic activity.

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells.

-

Cell Lysis: Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate to pellet protein and cell debris.

-

Supernatant Collection: Collect the supernatant containing the metabolites.

3.3. Sample Preparation for GC-MS Analysis

-

Drying: Dry the metabolite extract completely, for example, using a vacuum concentrator.

-

Derivatization: Re-suspend the dried extract in a derivatization agent (e.g., MTBSTFA with 1% TBDMCS) to make the metabolites volatile for GC analysis. Incubate at an elevated temperature (e.g., 70-95°C) to ensure complete derivatization.[11]

-

Centrifugation: Centrifuge the derivatized sample to remove any precipitate.

-

Transfer: Transfer the supernatant to a GC-MS vial.

3.4. GC-MS Analysis

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation: Separate the metabolites on a suitable GC column.

-

Detection: Analyze the eluting compounds by mass spectrometry to determine the mass isotopomer distribution of succinate and other related metabolites.

Experimental Workflow Diagram

Caption: A typical experimental workflow for 13C metabolic flux analysis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the safety and toxicology of Disodium succinate.

Table 1: Toxicological Data for Disodium Succinate

| Test | Species | Route | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg | [12] |

| Skin Corrosion/Irritation | - | - | Category 2 | [1][2] |

| Serious Eye Damage/Irritation | - | - | Category 2 | [1][2] |

| Specific Target Organ Toxicity (Single Exposure) | - | - | Category 3 (Respiratory system) | [1][2] |

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Hazard | H335 | May cause respiratory irritation. |

| Precautionary | P261 | Avoid breathing dust. |

| Precautionary | P280 | Wear protective gloves/eye protection. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This technical guide provides a foundational understanding of the safe handling and application of this compound. Researchers should always consult the specific Safety Data Sheet provided by the supplier and relevant literature for their particular experimental setup.

References

- 1. fishersci.com [fishersci.com]

- 2. media.laballey.com [media.laballey.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. aurochemicals.com [aurochemicals.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 7. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. mdpi.com [mdpi.com]

- 11. shimadzu.com [shimadzu.com]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

A Technical Guide to Disodium Succinate-13C2: Commercial Availability, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Disodium succinate-13C2, a stable isotope-labeled compound crucial for metabolic research and drug development. This document details its commercial availability, purity specifications from various suppliers, and comprehensive experimental protocols for its application in tracer studies, metabolic flux analysis, and analytical quantification.

Commercial Suppliers and Purity

This compound is available from a select number of specialized chemical suppliers. The purity of these compounds is critical for accurate and reproducible experimental results. Below is a summary of commercially available this compound and related labeled compounds, with their stated purity levels.

| Supplier | Compound Name | Catalog Number | Purity Specifications | Isotopic Enrichment | Notes |

| MedchemExpress | This compound | HY-W015410S | 99.3% (by HPLC)[1] | 99.5%[1] | Certificate of Analysis available.[1] |

| Sigma-Aldrich | Succinic acid-1,4-13C2 | 79864-95-2 | 99% (Chemical Purity) | 99 atom % 13C | Acid form, not the disodium salt. |

| Toronto Research Chemicals | Succinic Acid-1,4-13C2 | - | High purity | - | Supplier of various labeled compounds.[2][3][4][5][6] |

| IsoSciences | - | - | High purity | - | Specializes in custom synthesis of stable isotope-labeled compounds.[7][8] |

| Omicron Biochemicals, Inc. | - | - | High purity | - | Specializes in uniformly 13C-labeled saccharides and derivatives.[9][10][11][12] |

| C/D/N Isotopes Inc. | - | - | High purity | - | Offers a wide range of deuterated and carbon-13 labeled compounds.[13] |

Experimental Protocols

The utilization of this compound in research necessitates robust and well-defined experimental protocols. Below are detailed methodologies for key applications of this labeled compound.

Metabolic Flux Analysis (MFA) using 13C-Labeled Succinate

Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a biological system.[14][15][16][17] 13C-labeled substrates, such as this compound, are used to trace the flow of carbon through metabolic pathways.

Objective: To determine the intracellular fluxes of central carbon metabolism in mammalian cells.

Methodology:

-

Cell Culture and Labeling:

-

Culture mammalian cells of interest to mid-exponential phase in standard culture medium.

-

Replace the standard medium with a labeling medium containing a known concentration of this compound. The unlabeled succinate should be replaced with the labeled form.

-

Incubate the cells for a sufficient period to achieve isotopic steady-state. This duration should be determined empirically for the specific cell line and experimental conditions.[18]

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.

-

Scrape the cells and collect the extract. Centrifuge to pellet cell debris.

-

Dry the supernatant (metabolite extract) under a stream of nitrogen or using a vacuum concentrator.

-

-

Analytical Quantification (LC-MS/MS):

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

-

Separate the metabolites using liquid chromatography. A C18 column is commonly used for the separation of organic acids like succinate.[19][20]

-

Detect and quantify the mass isotopologues of succinate and other downstream metabolites using tandem mass spectrometry (MS/MS).[19][20][21][22][23]

-

The mass shift of +2 amu will be indicative of the incorporation of the two 13C atoms from this compound.

-

-

Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of 13C.

-

Use a metabolic modeling software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.

-

The software will then calculate the best-fit metabolic fluxes that explain the observed labeling patterns.

-

Quantification of Succinate Concentration by Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is the gold standard for accurate quantification of metabolites in complex biological samples. This compound can be used as an internal standard for the precise measurement of endogenous succinate levels.

Objective: To accurately quantify the concentration of succinate in biological samples (e.g., cell extracts, plasma, tissue homogenates).

Methodology:

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a precise amount of this compound solution of a known concentration. This will serve as the internal standard.

-

Perform metabolite extraction as described in the MFA protocol (Section 2.1.2).

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples by LC-MS/MS as described in the MFA protocol (Section 2.1.3).

-

Monitor the transitions for both unlabeled succinate (endogenous) and the 13C2-labeled succinate (internal standard).

-

-

Quantification:

-

Calculate the ratio of the peak area of the endogenous succinate to the peak area of the 13C2-labeled succinate internal standard.

-

Generate a standard curve using known concentrations of unlabeled succinate spiked with the same fixed amount of the internal standard.

-

Determine the concentration of endogenous succinate in the samples by interpolating their peak area ratios on the standard curve.

-

13C NMR Spectroscopy for Metabolic Pathway Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the fate of 13C labels in intact cells or cell extracts, providing detailed information about metabolic pathways and the positional incorporation of the label.[24][25][26][27][28]

Objective: To trace the metabolic fate of the carbon backbone of succinate within cellular metabolism.

Methodology:

-

Cell Labeling and Extraction:

-

Label the cells with this compound as described in the MFA protocol (Section 2.1.1).

-

Extract the metabolites as described in the MFA protocol (Section 2.1.2). For NMR analysis of intact cells, a perfusion system can be used.

-

-

NMR Spectroscopy:

-

Dissolve the dried metabolite extract in a suitable deuterated solvent (e.g., D2O) for NMR analysis.

-

Acquire 1D and 2D 13C NMR spectra on a high-field NMR spectrometer.

-

The chemical shifts and coupling patterns in the 13C spectra will reveal the identity and the specific positions of the 13C label in the downstream metabolites.

-

-

Data Interpretation:

-

Assign the resonances in the 13C NMR spectra to specific carbon atoms of metabolites based on comparison with reference spectra and databases.

-

The presence of 13C label in metabolites such as malate, fumarate, aspartate, and glutamate will indicate the activity of the TCA cycle and connected pathways.

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound.

Caption: Experimental workflow for utilizing this compound.

Caption: Tracing of 13C label from Succinate-13C2 through the TCA cycle.

Caption: Relationship between suppliers and purity specifications.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Pharmaceutical - ACI Sciences [acisciences.com]

- 3. LGC Group [www2.lgcgroup.com]

- 4. Toronto Research Chemicals 5MG Succinic Acid-1 4-13C2, Quantity: 5mg | Fisher Scientific [fishersci.fi]

- 5. chromspec.com [chromspec.com]

- 6. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

- 7. IsoSciences | Entegris [entegris.com]

- 8. lifesciences.entegris.com [lifesciences.entegris.com]

- 9. omicronbio.com [omicronbio.com]

- 10. omicronbio.com [omicronbio.com]

- 11. Omicron Biochemicals, Inc. - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 12. omicronbio.com [omicronbio.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 16. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 17. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 18. Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. escholarship.org [escholarship.org]

- 22. researchgate.net [researchgate.net]

- 23. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 24. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 25. A 13C NMR study of the application of [U-13C]succinate for metabolic investigations in rabbit renal proximal convoluted tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Succinic acid(110-15-6) 13C NMR spectrum [chemicalbook.com]

- 27. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254) [hmdb.ca]

- 28. go.drugbank.com [go.drugbank.com]

Differentiating Endogenous and Exogenous Succinate Pools: A Technical Guide

Executive Summary: Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged from its metabolic role to become a critical signaling molecule in various physiological and pathological states. A fundamental challenge for researchers is distinguishing the effects of intracellularly produced (endogenous) succinate from those of succinate taken up from the extracellular environment (exogenous). This guide provides an in-depth overview of the distinct roles of these two succinate pools, details the experimental methodologies required to differentiate them, and presents the signaling pathways they govern. The primary method for this differentiation, stable isotope-resolved metabolomics, is detailed herein, offering a robust framework for researchers in immunology, oncology, and metabolic diseases to precisely dissect the contributions of each succinate pool.

The Two Faces of Succinate: Endogenous vs. Exogenous Pools

Succinate's function is intrinsically linked to its location. The distinction between the endogenous pool, generated within the cell, and the exogenous pool, originating from the extracellular milieu, is crucial for understanding its diverse biological impacts.

Endogenous Succinate Production

The primary source of endogenous succinate is the mitochondrial TCA cycle, where it is synthesized from succinyl-CoA.[1] However, under specific conditions such as hypoxia or inflammation, succinate can accumulate through alternative pathways, including the reverse activity of succinate dehydrogenase (SDH), the purine nucleotide cycle, and glutamine-dependent anaplerosis.[1][2] This mitochondrial succinate can be exported to the cytosol via the dicarboxylate carrier (SLC25A10), where it can exert its signaling functions.[3]

Exogenous Succinate Sources and Uptake

The extracellular space contains a distinct pool of succinate, which can originate from neighboring cells, particularly under ischemic or inflammatory conditions, or from the gut microbiota.[4][5] For cells to respond to or metabolize this exogenous succinate, it must be transported across the plasma membrane. This uptake is primarily mediated by monocarboxylate transporters (MCTs), such as MCT1, and sodium-dependent dicarboxylate transporters from the SLC13 family.[1][6][7][8] Once inside the cell, exogenous succinate can supplement the intracellular pool and be metabolized or participate in signaling.

Differential Signaling Pathways

The distinct localization of succinate pools dictates the signaling pathways they activate. Endogenous succinate primarily acts as an intracellular metabolic signal, while exogenous succinate functions as an extracellular ligand for a specific receptor.

Intracellular Signaling: The Endogenous Effect

When endogenous succinate accumulates in the cytosol, particularly during hypoxia or inflammation, it acts as a potent signaling molecule. Its primary intracellular role is the inhibition of prolyl hydroxylase domain (PHD) enzymes.[1][9] This inhibition prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), leading to its stabilization and the subsequent transcription of pro-inflammatory and metabolic genes.[1][10] Additionally, high levels of mitochondrial succinate can drive reverse electron transport (RET) at complex I, leading to the production of reactive oxygen species (ROS), which further stabilizes HIF-1α.[1][5] Accumulated succinate also promotes protein succinylation, a post-translational modification that can alter the function of metabolic enzymes.[1][4]

Extracellular Signaling: The Exogenous Effect

Exogenous succinate acts as a hormone-like signaling molecule by binding to and activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[4][11] This receptor is expressed on the plasma membrane of various cell types, including immune cells, adipocytes, and renal cells.[1][12] SUCNR1 activation triggers downstream signaling cascades through two main G protein families: Gq and Gi.[13][14] The Gq pathway leads to intracellular calcium mobilization and activation of protein kinase C (PKC), while the Gi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[1] This signaling can modulate a range of cellular functions, from promoting inflammation and immune cell maturation to regulating blood pressure and lipolysis.[1][12]

Methodologies for Differentiating Succinate Pools

Distinguishing the metabolic fate and signaling impact of endogenous versus exogenous succinate requires specialized techniques. Stable isotope tracing is the definitive method for this purpose.

The Gold Standard: Stable Isotope-Resolved Metabolomics (SIRM)

SIRM is a powerful technique that uses nutrients enriched with stable isotopes (e.g., ¹³C, ¹⁵N) as metabolic tracers.[15] To differentiate succinate pools, cells or organisms are supplied with uniformly labeled ¹³C-succinate ([U-¹³C]-succinate) in the extracellular medium. This labeled exogenous succinate can be tracked as it is transported into the cell and metabolized. Mass spectrometry is then used to distinguish the labeled (exogenous) succinate and its downstream metabolites from their unlabeled (endogenous) counterparts.[15][16][17] This approach allows for the precise quantification of succinate uptake, its contribution to the TCA cycle, and its role in other metabolic pathways, providing a clear picture of the distinct roles of each pool.[18]

Experimental Protocol: Stable Isotope Tracing of Exogenous Succinate

The following is a generalized protocol for a SIRM experiment designed to trace exogenous succinate.

1. Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

The day before the experiment, replace the medium with a medium containing the standard, unlabeled concentration of succinate to allow for metabolic adaptation.

-

Apply any experimental treatments (e.g., hypoxia, inflammatory stimuli) for the desired duration.

2. Tracer Incubation:

-

Remove the adaptation medium and wash cells with a substrate-free medium (e.g., PBS).

-

Introduce the labeling medium, which is identical to the standard medium but with unlabeled succinate replaced by a known concentration of [U-¹³C]-succinate.

-

Incubate for a specific time course. The duration depends on the pathway of interest; for TCA cycle intermediates, isotopic steady state is often reached within a few hours.[15][17]

3. Metabolite Quenching and Extraction:

-

To halt all enzymatic activity instantly, rapidly quench the cells. A common method is to aspirate the medium and add a cold quenching solution (e.g., -80°C 80% methanol).

-

Scrape the cells in the quenching solution and collect the cell lysate.

-

Separate the polar metabolites (which include succinate) from lipids and proteins through centrifugation.

-

Collect the supernatant containing the metabolites and dry it down (e.g., using a vacuum concentrator).

4. LC-MS/MS or GC-MS Analysis:

-

Reconstitute the dried metabolite extract in an appropriate solvent.

-

Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The chromatography step separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of each compound.

-

The mass difference between labeled ([U-¹³C]-succinate, M+4) and unlabeled (M+0) succinate allows for their distinct quantification. The labeling patterns in downstream metabolites (e.g., M+4 fumarate, M+4 malate) reveal the metabolic fate of the exogenous succinate.

Quantitative Analysis and Data

Quantitative data is essential for understanding the relative contributions of each succinate pool. The tables below summarize key parameters related to succinate signaling and concentration.

Table 1: Succinate Concentrations Under Different Metabolic Conditions This table illustrates how substrate availability can alter the balance between intracellular and extracellular succinate pools. Data is derived from studies on HEK293-T cells.[13]

| Energy Substrate | Intracellular Succinate (Relative Peak Area) | Extracellular Succinate (Relative Peak Area) | Implication |

| Glucose (Glc) | Higher | Lower | Favors intracellular accumulation |

| Glutamine (Gln) | Lower | Higher | Promotes succinate release |

Table 2: Potency of Agonists at the SUCNR1 Receptor This table shows the half-maximal effective concentration (EC₅₀) for succinate and other compounds that activate SUCNR1, indicating the concentration required to elicit a half-maximal response. Lower values indicate higher potency.

| Agonist | Reported EC₅₀ Range (µM) | Ligand Type | Reference(s) |

| Succinate | 20 - 50 | Endogenous | [12] |

| Maleate | ~100 - 500 (5-10x lower potency) | Analogue | [12] |

| cis-Epoxysuccinate (cESA) | Higher potency than succinate | Synthetic Agonist | [13][19] |

Conclusion and Future Directions

The differentiation between endogenous and exogenous succinate pools is not merely an academic exercise; it is fundamental to deciphering the complex roles of this metabolite in health and disease. Endogenous succinate acts as a critical intracellular sensor of metabolic stress, directly linking mitochondrial function to gene expression via HIF-1α. In contrast, exogenous succinate functions as an extracellular alarm signal, activating the SUCNR1 receptor to orchestrate responses in surrounding tissues.

The methodologies outlined in this guide, particularly stable isotope-resolved metabolomics, provide the necessary tools to dissect these distinct functions. For drug development professionals, understanding which pool of succinate is driving a pathological process is paramount. Targeting succinate transporters like MCT1 could modulate the effects of exogenous succinate, while targeting enzymes in its endogenous production pathway could alleviate intracellular accumulation. As research continues, the precise quantification and functional analysis of these separate succinate pools will undoubtedly unveil new therapeutic targets for a host of metabolic and inflammatory disorders.

References

- 1. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Why succinate? Physiological regulation by a mitochondrial coenzyme Q sentinel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 5. researchgate.net [researchgate.net]

- 6. Monocarboxylate transporters facilitate succinate uptake into brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Succinate in innate immunity: linking metabolic reprogramming to immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]

- 13. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lirias.kuleuven.be [lirias.kuleuven.be]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Disodium succinate-13C2 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disodium succinate-13C2 is a stable isotope-labeled form of succinate, a key metabolic intermediate in the Tricarboxylic Acid (TCA) cycle. In cell culture applications, it serves as a powerful tool for tracing the metabolic fate of succinate and understanding the dynamics of the TCA cycle and related pathways. By introducing this compound into the cell culture medium, researchers can monitor the incorporation of the 13C label into downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the qualitative and quantitative assessment of metabolic fluxes, providing insights into cellular bioenergetics, biosynthetic pathways, and the metabolic reprogramming that occurs in various physiological and pathological states, including cancer.

These application notes provide a detailed protocol for the use of this compound in cell culture, guidance on data analysis, and examples of its application in metabolic research.

Data Presentation

The following table summarizes hypothetical quantitative data from a time-course experiment where a cancer cell line was cultured in the presence of this compound. The data represents the percentage of the metabolite pool that is labeled with 13C (M+2 isotopologue) at different time points, as would be determined by mass spectrometry.

| Metabolite | 2 hours | 6 hours | 12 hours | 24 hours |

| Succinate | 95% | 98% | 99% | 99% |

| Fumarate | 60% | 85% | 95% | 98% |

| Malate | 45% | 75% | 90% | 95% |

| Aspartate | 30% | 60% | 80% | 90% |

| Citrate | 15% | 40% | 65% | 80% |

| Glutamate | 10% | 30% | 55% | 75% |

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Adherent Cells with this compound

This protocol outlines the steps for labeling adherent mammalian cells with this compound to trace its metabolism through the TCA cycle.

Materials:

-

Adherent cell line of interest (e.g., HeLa, A549, MCF7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

This compound (sterile solution)

-

Cell culture plates or flasks

-

Humidified incubator (37°C, 5% CO2)

-

Methanol, ice-cold (-80°C)

-

Cell scraper

Procedure:

-

Cell Seeding:

-

Culture cells in complete medium until they reach the desired confluency (typically 70-80%).

-

Trypsinize the cells, count them, and seed them into new culture plates at a density that will allow for logarithmic growth during the labeling period. Allow cells to adhere and grow for 24 hours.

-

-

Preparation of Labeling Medium:

-

Prepare fresh cell culture medium. The concentration of this compound to be added can vary depending on the cell type and experimental goals, but a starting concentration of 1-5 mM is common.

-

To prepare a 1 mM labeling medium, add the appropriate volume of a sterile stock solution of this compound to the base medium. Ensure the final medium contains all other necessary supplements like FBS and antibiotics.

-

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with sterile PBS to remove any residual unlabeled succinate.

-

Add the pre-warmed labeling medium containing this compound to the cells.

-

Incubate the cells for the desired period. For time-course experiments, have separate plates for each time point (e.g., 0, 2, 6, 12, 24 hours). Isotopic steady state for TCA cycle intermediates is typically reached within a few hours.[1]

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to quench metabolic activity.

-

Add a sufficient volume of ice-cold (-80°C) 80% methanol to the plate to cover the cells.

-

Place the plate on dry ice for 10 minutes to ensure complete and rapid quenching of metabolism.

-

Scrape the cells from the plate using a cell scraper and collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Carefully collect the supernatant, which contains the extracted metabolites.

-

Store the metabolite extracts at -80°C until analysis by MS or NMR.

-

Mandatory Visualization

Caption: A streamlined workflow for stable isotope tracing experiments using this compound in cell culture.

References

Application Notes: Unraveling Cancer Metabolism with Disodium Succinate-¹³C₂

Application of 13C succinate in mitochondrial function assays.

Introduction

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in mitochondrial bioenergetics. It is oxidized by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain (ETC), directly linking the TCA cycle to oxidative phosphorylation. The use of stable isotope-labeled succinate, particularly 13C-succinate, has become a powerful tool for elucidating mitochondrial function and dysfunction in various physiological and pathological states. By tracing the metabolic fate of 13C-labeled succinate, researchers can gain detailed insights into TCA cycle flux, substrate utilization, and the integrity of the electron transport chain. These assays are critical for basic research, drug discovery, and the development of diagnostics for mitochondrial-related diseases.

Recent studies have highlighted that succinate is not just a metabolic intermediate but also a signaling molecule that can influence cellular processes like inflammation and hypoxic responses.[1][2] Disruptions in succinate metabolism have been implicated in a range of diseases, including cancer, inflammatory disorders, and ischemia-reperfusion injury.[3] Therefore, assays utilizing 13C-succinate are invaluable for understanding the multifaceted roles of this metabolite.

This document provides detailed application notes and protocols for the use of 13C-succinate in mitochondrial function assays, intended for researchers, scientists, and drug development professionals.

Key Applications

-

Metabolic Flux Analysis: Tracing the incorporation of 13C from labeled succinate into downstream TCA cycle intermediates such as fumarate, malate, and citrate allows for the quantification of metabolic flux through specific enzymatic steps.[4][5]

-

Assessment of Succinate Dehydrogenase (SDH/Complex II) Activity: Measuring the rate of 13C-succinate oxidation provides a direct assessment of SDH function.[6][7] This is crucial for identifying mitochondrial dysfunction in various diseases.

-

Investigation of Substrate Preference: By providing 13C-succinate in combination with other labeled or unlabeled substrates (e.g., glucose, fatty acids, glutamine), researchers can determine the relative contribution of each substrate to mitochondrial respiration.[8][9]

-

Elucidation of Signaling Pathways: 13C-succinate can be used to study how succinate accumulation, under conditions like hypoxia or SDH inhibition, leads to downstream signaling events such as the stabilization of hypoxia-inducible factor-1α (HIF-1α).[1][10]

-

In Vivo Metabolic Studies: Administration of 13C-succinate to animal models allows for the investigation of whole-body and tissue-specific succinate metabolism and its role in systemic physiology.[11][12]

Data Presentation

The following tables summarize quantitative data from representative studies utilizing 13C-succinate to assess mitochondrial function.

Table 1: Metabolic Flux from 13C4-Succinate in RPE-Choroid Tissue [4]

| Metabolite | 13C Labeling (m+4) in Tissue (%) | 13C Labeling (m+4) in Medium (%) |

| Fumarate | 17.2 ± 0.8 | Present (not quantified) |

| Malate | 52.0 ± 4.1 | Present (not quantified) |

Data represents the percentage of the total pool of each metabolite that is labeled with four 13C atoms after a 10-minute incubation with 1 mM 13C4-succinate.

Table 2: Oxygen Consumption Rate (OCR) in RPE-Choroid Fueled by Different Substrates [4]

| Substrate(s) | OCR (pmol O2/min/RPE-choroid) |

| 5 mM Glucose | ~100 |

| 5 mM Glucose + 1 mM Succinate | ~400 |

| 5 mM Glucose + 1 mM Pyruvate + 1 mM Malate | ~150 |

This table illustrates the potent stimulation of oxygen consumption by succinate compared to other mitochondrial substrates.

Experimental Protocols

Protocol 1: 13C-Succinate Tracing in Isolated Mitochondria

This protocol outlines the general steps for assessing succinate metabolism in isolated mitochondria using 13C-labeled succinate.

1. Isolation of Mitochondria:

- Isolate mitochondria from tissues (e.g., heart, liver, muscle) or cultured cells using differential centrifugation.[13][14] A typical procedure involves homogenization of the tissue in an ice-cold isolation buffer, followed by a series of centrifugation steps to pellet and wash the mitochondria.

2. Respiration Assay:

- Use a high-resolution respirometer (e.g., Oroboros Oxygraph) to measure oxygen consumption.[15]

- Suspend the isolated mitochondria in a respiration medium (e.g., MiR05).[15]

- Add 13C-succinate (e.g., uniformly labeled 13C4-succinate) at a desired final concentration (e.g., 1-10 mM).[4][16]

- Optionally, add other substrates or inhibitors to investigate specific aspects of mitochondrial function. For example, rotenone can be added to inhibit Complex I and isolate Complex II-dependent respiration.[17]

- Record the oxygen consumption rate.

3. Metabolite Extraction and Analysis:

- At desired time points, quench the reaction by adding a cold extraction solvent (e.g., 80% methanol).

- Centrifuge to pellet the mitochondrial protein and collect the supernatant containing the metabolites.

- Analyze the isotopic enrichment of TCA cycle intermediates in the supernatant using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][18]

Protocol 2: 13C-Succinate Metabolic Flux Analysis in Cultured Cells

This protocol describes how to trace the metabolism of 13C-succinate in adherent cell cultures.

1. Cell Culture and Labeling:

- Culture cells to the desired confluency in standard growth medium.

- Replace the standard medium with a labeling medium containing 13C-succinate (e.g., 1 mM 13C4-succinate).[4] The labeling medium should be otherwise identical to the standard growth medium or a minimal essential medium depending on the experimental goals.

- Incubate the cells for a defined period (e.g., from minutes to hours) to allow for the uptake and metabolism of the labeled succinate.[4]

2. Metabolite Extraction:

- Aspirate the labeling medium and quickly wash the cells with ice-cold saline.

- Add a cold extraction solvent (e.g., ice-cold 80% methanol) to the culture dish to lyse the cells and precipitate proteins.

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate to pellet cell debris and protein.

3. Sample Analysis:

- Collect the supernatant containing the extracted metabolites.

- Analyze the 13C labeling patterns of TCA cycle intermediates using GC-MS or LC-MS to determine the extent of succinate metabolism and its contribution to the TCA cycle.[19][20]

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 3. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate metabolism in the retinal pigment epithelium uncouples respiration from ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Why succinate? Physiological regulation by a mitochondrial coenzyme Q sentinel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Translational Application of Measuring Mitochondrial Functions in Blood Cells Obtained from Patients with Acute Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-Based Measurement of Mitochondrial Function in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A robust method for assessing mitochondrial function in healthy and diseased frozen cardiac tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stable Isotope Tracer Analysis in Isolated Mitochondria from Mammalian Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantifying Metabolic Pathways with Stable Isotope Tracers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a critical component of many physiological and pathological processes, including cancer, metabolic disorders, and the cellular response to therapeutics.[1] Understanding and quantifying the flow of molecules through metabolic pathways, known as metabolic flux, provides a functional readout of the cellular state that cannot be obtained from static metabolite measurements alone.[2][3] Stable isotope tracing, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, has become the gold standard for elucidating and quantifying metabolic pathway activity.[4][5]

This document provides a detailed overview of the principles, applications, and protocols for quantifying metabolic pathways using stable isotope tracers, with a particular focus on ¹³C-based metabolic flux analysis (¹³C-MFA).

Principles of Stable Isotope Tracing

Stable isotope tracing involves introducing a substrate enriched with a heavy, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system.[6] These labeled substrates, or tracers, are metabolized by the cells, and the heavy isotopes are incorporated into downstream metabolites. By measuring the mass distribution of these metabolites using mass spectrometry, it is possible to trace the path of the labeled atoms through the metabolic network.[2][7]

The pattern of isotope incorporation, or the mass isotopomer distribution (MID), provides quantitative information about the relative contributions of different pathways to the production of a given metabolite.[3][8] This data, when integrated with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular metabolic fluxes.[9]

Applications in Research and Drug Development

Stable isotope tracing is a versatile technique with broad applications:

-

Elucidating Metabolic Networks: Tracing the flow of labeled atoms can help to identify active metabolic pathways, discover novel pathways, and understand how different pathways are interconnected.[10][11]

-

Identifying Drug Targets: By revealing metabolic vulnerabilities in diseased cells, stable isotope tracing can help to identify new targets for therapeutic intervention.[12][13]

-

Pharmacodynamics and Drug Efficacy: This technique can be used to assess how a drug modulates metabolic activity, providing insights into its mechanism of action and efficacy.[14][15]

-

ADME Studies: Labeled compounds can be used to track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[12][14]

-

Biomarker Discovery: Altered metabolic fluxes can serve as biomarkers for disease diagnosis, prognosis, or response to treatment.[12]

-

Metabolic Engineering: Quantifying metabolic fluxes is essential for optimizing the production of desired compounds in microbial and mammalian cell cultures.[16]

Experimental Workflow

A typical stable isotope tracing experiment involves several key steps: experimental design, isotope labeling, sample preparation, mass spectrometry analysis, and data analysis.[17]

Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is a generalized procedure for labeling adherent mammalian cells with a ¹³C-labeled substrate.

Materials:

-

Adherent mammalian cells of interest

-

Complete growth medium

-

Isotope-free growth medium (dialyzed serum recommended)

-

¹³C-labeled tracer (e.g., [U-¹³C]-glucose)

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of the experiment.

-

Incubation: Incubate the cells in complete growth medium for 24-48 hours to allow for attachment and recovery.

-

Medium Exchange: Aspirate the complete growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Labeling Medium: Add pre-warmed isotope-free growth medium supplemented with the ¹³C-labeled tracer to the cells. The concentration of the tracer should be optimized for the specific cell line and experimental goals.

-

Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient period to reach an isotopic steady state. This time can range from a few hours to over 24 hours, depending on the metabolic pathway and cell type. It is recommended to perform a time-course experiment to determine the optimal labeling duration.

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample processing.

Materials:

-

Cold quenching solution (e.g., 80% methanol, -80°C)

-

Cell scraper

-

Centrifuge tubes

-

Centrifuge (refrigerated)

-

Dry ice or liquid nitrogen

Procedure:

-

Quenching: Aspirate the labeling medium and immediately add ice-cold quenching solution to the culture plate.

-

Cell Lysis: Place the plate on a bed of dry ice and use a cell scraper to detach the cells.

-

Collection: Transfer the cell lysate to a pre-chilled centrifuge tube.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new tube.

-

Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis

This is a general overview. Specific parameters will depend on the instrument and analytical goals.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.[18]

Procedure:

-

Sample Preparation: The extracted metabolites may require further processing, such as derivatization for GC-MS analysis.[18]

-